N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-pyridyl ethylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s fluorescent properties can be used to track its binding and localization within cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds are structurally related and have been studied for their pharmacokinetic profiles and biological activities.
Uniqueness
N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of a pyridine ring, benzoxadiazole moiety, and sulfonamide group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C13H12N4O3S |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H12N4O3S/c1-9(10-4-3-7-14-8-10)17-21(18,19)12-6-2-5-11-13(12)16-20-15-11/h2-9,17H,1H3 |
InChI Key |
ZUPWCWMZVGEOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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